4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine
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Overview
Description
4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with a thiophene ring and a pyrrolidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the reaction of appropriate amidines with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety can be attached through nucleophilic substitution reactions, where the pyrrolidine ring is introduced to the pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine core or the thiophene ring, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic structure and are known for their diverse biological activities.
Uniqueness
4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to its specific combination of a pyrimidine core, thiophene ring, and pyrrolidine moiety
Properties
CAS No. |
918344-35-1 |
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Molecular Formula |
C13H17N5S |
Molecular Weight |
275.38 g/mol |
IUPAC Name |
4-[3-(methylamino)pyrrolidin-1-yl]-6-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C13H17N5S/c1-15-9-4-5-18(8-9)12-7-10(16-13(14)17-12)11-3-2-6-19-11/h2-3,6-7,9,15H,4-5,8H2,1H3,(H2,14,16,17) |
InChI Key |
LPQJIJSNDQNBQL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)C2=NC(=NC(=C2)C3=CC=CS3)N |
Origin of Product |
United States |
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